molecular formula C10H9NO3 B1627397 Ethyl benzo[d]oxazole-2-carboxylate CAS No. 27383-87-5

Ethyl benzo[d]oxazole-2-carboxylate

Cat. No. B1627397
Key on ui cas rn: 27383-87-5
M. Wt: 191.18 g/mol
InChI Key: CWJRNKXXSWYYTJ-UHFFFAOYSA-N
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Patent
US07420001B2

Procedure details

To 2-aminophenol (437 mg, 4 mmol) was added ethyl triethoxyacetate (3.5 g, 4 eq). The mixture was stirred at 110° C. overnight. The reaction mixture was cooled and triturated with hexane. Filtration gave 516 mg of benzoxazole-2-carboxylic acid ethyl ester as a white solid.
Quantity
437 mg
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[CH2:9]([O:11][C:12](OCC)([O:18]CC)[C:13](OCC)=O)[CH3:10]>>[CH2:9]([O:11][C:12]([C:13]1[O:8][C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[N:1]=1)=[O:18])[CH3:10]

Inputs

Step One
Name
Quantity
437 mg
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)OC(C(=O)OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 110° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
triturated with hexane
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C=1OC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 516 mg
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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